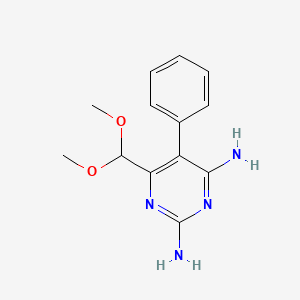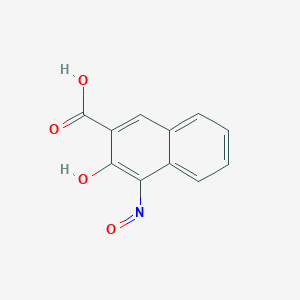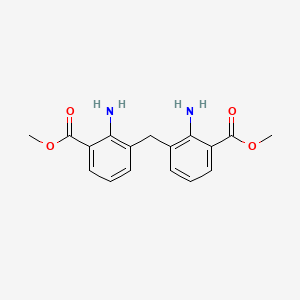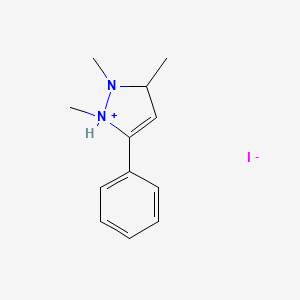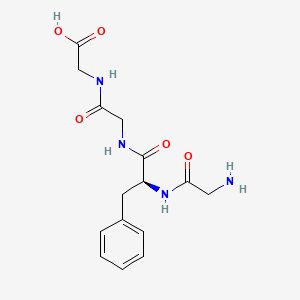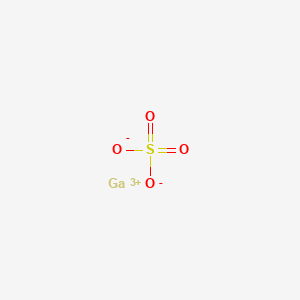
Sulphuric acid, gallium salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Gallium(III) sulfate can be synthesized by dissolving gallium metal in sulphuric acid. The reaction proceeds as follows: [ 2Ga + 3H₂SO₄ → Ga₂(SO₄)₃ + 3H₂ ] This reaction involves the dissolution of gallium metal in sulphuric acid, forming gallium(III) sulfate and releasing hydrogen gas .
Industrial Production Methods
In industrial settings, gallium(III) sulfate is typically produced by reacting gallium hydroxide with sulphuric acid. The reaction is carried out under controlled conditions to ensure the complete dissolution of gallium hydroxide and the formation of gallium(III) sulfate: [ 2Ga(OH)₃ + 3H₂SO₄ → Ga₂(SO₄)₃ + 6H₂O ] This method is preferred for large-scale production due to its efficiency and cost-effectiveness .
Chemical Reactions Analysis
Types of Reactions
Gallium(III) sulfate undergoes various chemical reactions, including:
Oxidation-Reduction Reactions: Gallium(III) sulfate can participate in redox reactions, where gallium is reduced, and other elements are oxidized.
Substitution Reactions: In these reactions, gallium(III) sulfate can react with other compounds to form new products by substituting one of its components.
Common Reagents and Conditions
Common reagents used in reactions with gallium(III) sulfate include reducing agents like iron or dichromate ions. These reactions are typically carried out under acidic conditions to facilitate the formation of new compounds .
Major Products Formed
The major products formed from reactions involving gallium(III) sulfate depend on the specific reagents and conditions used. For example, reacting gallium(III) sulfate with a reducing agent can produce elemental gallium and other by-products .
Scientific Research Applications
Gallium(III) sulfate has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in various chemical reactions and as a precursor for synthesizing other gallium compounds.
Biology: Gallium(III) sulfate is studied for its potential antimicrobial properties and its ability to inhibit the growth of certain bacteria.
Medicine: Research is ongoing to explore the use of gallium(III) sulfate in medical treatments, particularly in targeting cancer cells.
Industry: Gallium(III) sulfate is used in the production of semiconductors and other electronic components due to its unique electrical properties
Mechanism of Action
The mechanism by which gallium(III) sulfate exerts its effects involves the interaction of gallium ions with various molecular targets. Gallium ions can mimic iron ions, allowing them to interfere with biological processes that depend on iron. This property is particularly useful in inhibiting the growth of bacteria and cancer cells, as these cells require iron for proliferation .
Comparison with Similar Compounds
Similar Compounds
Aluminium sulfate: Similar to gallium(III) sulfate, aluminium sulfate is used in water treatment and as a mordant in dyeing processes.
Indium sulfate: Another group 13 element sulfate, indium sulfate is used in the production of indium tin oxide for touchscreens and other electronic devices.
Uniqueness of Gallium(III) Sulfate
Gallium(III) sulfate is unique due to its ability to mimic iron ions, making it particularly useful in medical and biological applications. Its electronic properties also make it valuable in the semiconductor industry, distinguishing it from other similar compounds .
Properties
CAS No. |
34781-33-4 |
|---|---|
Molecular Formula |
GaO4S+ |
Molecular Weight |
165.79 g/mol |
IUPAC Name |
gallium;sulfate |
InChI |
InChI=1S/Ga.H2O4S/c;1-5(2,3)4/h;(H2,1,2,3,4)/q+3;/p-2 |
InChI Key |
LNNSBNVRBJKZAG-UHFFFAOYSA-L |
Canonical SMILES |
[O-]S(=O)(=O)[O-].[Ga+3] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,4-Dichloro-1-{4-nitro-3-[(propan-2-yl)oxy]phenoxy}benzene](/img/structure/B14690497.png)
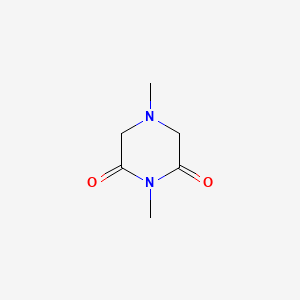

![3-({(e)-[4-(Dimethylamino)phenyl]methylidene}amino)phenol](/img/structure/B14690507.png)
![2-[(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)sulfanyl]-2-methylpropanal](/img/structure/B14690517.png)
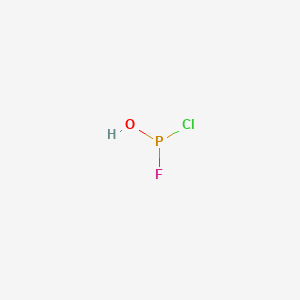
![5-{[4-(3,3-Dimethyloxiran-2-yl)butan-2-yl]oxy}-2H-1,3-benzodioxole](/img/structure/B14690535.png)

silane](/img/structure/B14690547.png)
